molecular formula C9H15N3OS B1586547 (2-Tert-butylthiazol-4-yl)acetic acid hydrazide CAS No. 496057-31-9

(2-Tert-butylthiazol-4-yl)acetic acid hydrazide

Cat. No. B1586547
M. Wt: 213.3 g/mol
InChI Key: JUBGFJVFYRHCAL-UHFFFAOYSA-N
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Description

“(2-Tert-butylthiazol-4-yl)acetic acid hydrazide” is a chemical compound with the molecular formula C9H15N3OS and a molecular weight of 213.3 . It is used for proteomics research .


Physical And Chemical Properties Analysis

“(2-Tert-butylthiazol-4-yl)acetic acid hydrazide” is a solid at room temperature . It has a predicted boiling point of 405.4±28.0° C at 760 mmHg and a predicted density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Analgesic-Anti-Inflammatory and Antimicrobial Activities: Acetic acid hydrazide derivatives have been synthesized and assessed for their analgesic-anti-inflammatory and antimicrobial activities. Derivatives like 1,2,4-triazole-5(4H)-thiones, 1,3,4-thiadiazoles, and hydrazones have shown significant activity in the analgesic and anti-inflammatory fields, though most were inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).
  • Antimycotic Activity: Derivatives like 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones have shown promising antimycotic activity, indicating the potential for developing new antimycotic agents (Wujec et al., 2004).
  • Antihypertensive α-Blocking Agents: Thiosemicarbazides, triazoles, and Schiff bases have been explored for their antihypertensive α-blocking activity. These compounds demonstrate the potential for new therapeutic agents in managing hypertension (Abdel-Wahab et al., 2008).
  • Antioxidant Activity: New derivatives incorporating 2,6-di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant activity. Some compounds exhibited significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir et al., 2014).

Chemical Synthesis and Characterization

  • Versatile Reagents for Heterocyclic Compounds: Compounds like diethoxyphosphinyl acetic acid hydrazide have been identified as versatile reagents for the preparation of fused 1,2,4-triazoles, showcasing an efficient synthesis process for these heterocycles (Liu et al., 2004).

Future Directions

The future directions of research or applications involving “(2-Tert-butylthiazol-4-yl)acetic acid hydrazide” are not specified in the search results. Given its use in proteomics research , it might be involved in studies related to protein function, interactions, or structure.

properties

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-4-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-9(2,3)8-11-6(5-14-8)4-7(13)12-10/h5H,4,10H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBGFJVFYRHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373843
Record name 2-(2-tert-Butyl-1,3-thiazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetohydrazide

CAS RN

496057-31-9
Record name 2-(2-tert-Butyl-1,3-thiazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-31-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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